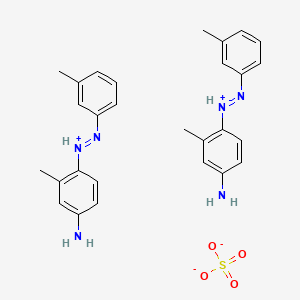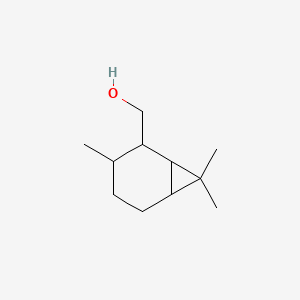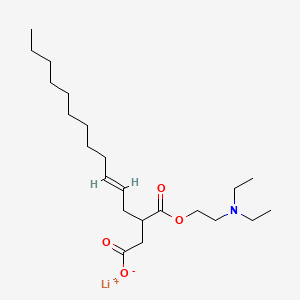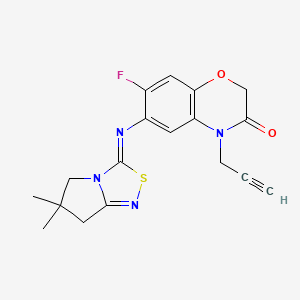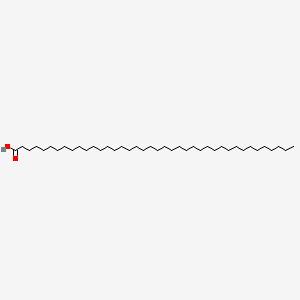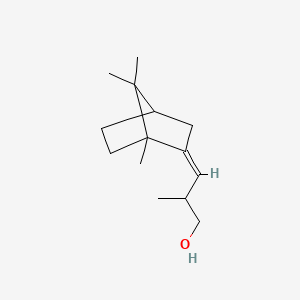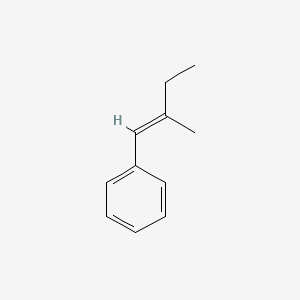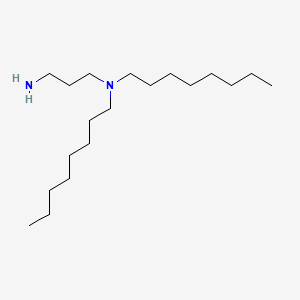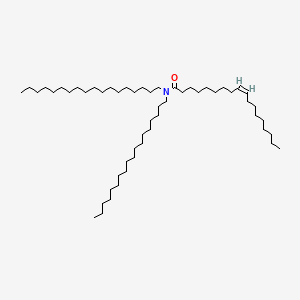
(Z)-N,N-Dioctadecyl-9-octadecenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N,N-Dioctadecyl-9-octadecenamide is a long-chain amide compound. It is characterized by its two octadecyl (C18) chains and a double bond in the 9th position of the octadecene chain. This compound is known for its surfactant properties and is often used in various industrial applications due to its ability to reduce surface tension.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N,N-Dioctadecyl-9-octadecenamide typically involves the reaction of octadecylamine with oleic acid. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of contamination and ensures consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-N,N-Dioctadecyl-9-octadecenamide can undergo various chemical reactions, including:
Oxidation: The double bond in the octadecene chain can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the amide nitrogen can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used to reduce the amide group.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) can be used for substitution reactions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Primary or secondary amines.
Substitution: N-alkyl or N-aryl derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-N,N-Dioctadecyl-9-octadecenamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: It is used in the study of lipid membranes and as a model compound for studying the behavior of long-chain amides in biological systems.
Industry: It is used in the formulation of cosmetics, lubricants, and coatings due to its surfactant properties.
Wirkmechanismus
The mechanism of action of (Z)-N,N-Dioctadecyl-9-octadecenamide is primarily based on its surfactant properties. It reduces surface tension by aligning itself at the interface between two phases, such as oil and water. This alignment is facilitated by the long hydrophobic chains and the polar amide group, which interact with the respective phases. In biological systems, it can interact with lipid membranes, altering their properties and potentially affecting membrane-bound processes.
Vergleich Mit ähnlichen Verbindungen
Stearamide: Similar in structure but lacks the double bond in the octadecene chain.
Oleamide: Contains a single octadecyl chain with a double bond, making it less hydrophobic.
N,N-Dioctadecylamine: Lacks the amide group, making it less polar and less effective as a surfactant.
Uniqueness: (Z)-N,N-Dioctadecyl-9-octadecenamide is unique due to its combination of two long hydrophobic chains and a polar amide group, along with the presence of a double bond. This structure provides it with superior surfactant properties compared to similar compounds, making it highly effective in reducing surface tension and stabilizing emulsions.
Eigenschaften
CAS-Nummer |
94134-89-1 |
|---|---|
Molekularformel |
C54H107NO |
Molekulargewicht |
786.4 g/mol |
IUPAC-Name |
(Z)-N,N-dioctadecyloctadec-9-enamide |
InChI |
InChI=1S/C54H107NO/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55(53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)54(56)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h27,30H,4-26,28-29,31-53H2,1-3H3/b30-27- |
InChI-Schlüssel |
IOUJMGBGFAJHAE-IKPAITLHSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


